CIL-102

Catalog No.
S565693
CAS No.
479077-76-4
M.F
C19H14N2O2
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CIL-102

CAS Number

479077-76-4

Product Name

CIL-102

IUPAC Name

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C19H14N2O2/c1-12(22)13-6-8-14(9-7-13)20-18-15-4-2-3-5-17(15)21-19-16(18)10-11-23-19/h2-11H,1H3,(H,20,21)

InChI Key

VJDPGTFIMDGXDQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42

Synonyms

1-(4-(furo(2,3-b)quinolin-4-ylamino)phenyl)ethanone, CIL-102, CIL-2 102, FQAP-ethanone

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=COC3=NC4=CC=CC=C42

Background and Discovery

1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as CIL-102, belongs to a class of compounds called dictamine analogs. Dictamnine is a naturally occurring alkaloid found in the roots of the Zanthoxylum simulans plant, historically known for its antiplatelet, anti-insect, and vasorelaxant properties [, ]. Research identified the cytotoxic potential of dictamnine against various cancers [].

A large-scale screening conducted by the National Cancer Institute (NCI) identified CIL-102 as a potent anti-tumor agent exhibiting activity against prostate, colon, leukemia, and breast cancer cell lines, including multi-drug resistant (MDR) cells [].

Mechanism of Action

Studies suggest that CIL-102 exerts its anti-tumor effects by targeting tubulin, a key component of the cellular cytoskeleton essential for various cellular processes like cell division and movement []. CIL-102 binds to tubulin at a specific site, disrupting its polymerization and leading to the formation of abnormal microtubules. This ultimately disrupts cell division and triggers cell death (apoptosis) [].

CIL-102, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a significant alkaloid derivative extracted from the plant Camptotheca acuminata. This compound has garnered attention due to its potent biological properties, particularly its anti-tumorigenic activity across various cancer types. CIL-102 operates primarily through inducing apoptosis and cell cycle arrest in cancer cells, making it a focal point of research in oncology.

That enhance its biological activity:

  • Oxidation: CIL-102 can undergo oxidation to form various quinoline derivatives, which may have different pharmacological properties.
  • Reduction: The compound can also be reduced, potentially altering its functional groups and enhancing its therapeutic efficacy.

These reactions are crucial for modifying the compound's structure to optimize its biological activities.

CIL-102 exhibits significant biological activities, particularly in cancer treatment:

  • Induction of Apoptosis: Research indicates that CIL-102 triggers apoptosis in colorectal cancer cells by activating the extrinsic apoptosis pathway. This involves the activation of caspase-8 and the cleavage of Bid, leading to mitochondrial cytochrome c release and subsequent activation of caspase-3 and caspase-9 .
  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells. For instance, treatment with CIL-102 significantly increased the percentage of cells in the G2/M phase over time, indicating its role in inhibiting cell proliferation .
  • Reactive Oxygen Species Production: CIL-102 treatment results in elevated levels of reactive oxygen species, contributing to its cytotoxic effects against cancer cells .

The synthesis of CIL-102 typically involves several steps:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the furoquinoline structure.
  • Reactions: Key reactions include nucleophilic substitutions and coupling reactions that form the core structure of CIL-102.
  • Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Specific synthetic routes may vary based on the desired yield and purity levels.

CIL-102 has several applications primarily within the field of medicinal chemistry:

  • Cancer Therapy: Due to its ability to induce apoptosis and inhibit cell migration in cancer cells, CIL-102 is being explored as a potential therapeutic agent for various cancers, including colorectal and gastric cancers .
  • Research Tool: It serves as a valuable tool for studying apoptotic pathways and cell cycle regulation in cancer research.

Studies investigating the interactions of CIL-102 with cellular proteins reveal significant insights into its mechanism of action:

  • Protein Regulation: CIL-102 has been shown to upregulate proteins such as Endoplasmic Reticulum resident Protein 29 and Fumarate Hydratase through reactive oxygen species production and specific signaling pathways (JNK/p300/CBP) that inhibit cell migration and invasiveness in colorectal cancer cells .
  • Signaling Pathways: The compound’s interaction with various signaling pathways highlights its potential for modulating cellular responses critical for cancer progression.

Several compounds share structural or functional similarities with CIL-102. Here are some noteworthy comparisons:

Compound NameStructure SimilarityUnique Properties
CamptothecinAlkaloid derivativeKnown for topoisomerase inhibition; broader spectrum
7-EthylcamptothecinAlkaloid derivativeEnhanced solubility; improved pharmacokinetics
SN38Metabolite of irinotecanStronger topoisomerase I inhibition; clinical relevance

Uniqueness of CIL-102

CIL-102 stands out due to its specific mechanism involving both apoptosis induction and cell cycle arrest through unique signaling pathways. Its ability to modulate reactive oxygen species levels distinguishes it from other similar compounds, which may not have this dual action.

Molecular Structure and Chemical Identity

1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone possesses a complex heterocyclic structure characterized by the presence of a furo[2,3-b]quinoline core system linked to an acetophenone moiety through an amino bridge. The compound carries the Chemical Abstracts Service registry number 479077-76-4 and exhibits a molecular formula of C19H14N2O2 with a corresponding molecular weight of 302.33 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly delineating the ethanone functional group attached to the 4-position of a phenyl ring that bears the furo[2,3-b]quinolin-4-ylamino substituent at the para position.

The structural framework encompasses several key components that contribute to its chemical identity. The furo[2,3-b]quinoline system represents a tricyclic aromatic heterocycle containing both nitrogen and oxygen heteroatoms within the fused ring structure. This core system exhibits significant planarity and conjugation, which influences both its electronic properties and potential for intermolecular interactions. The acetophenone portion provides a carbonyl functionality that serves as both an electron-withdrawing group and a potential site for further chemical modification.

The amino linkage between the quinoline and phenyl systems creates a conjugated pathway that extends the electronic delocalization throughout the entire molecular framework. This structural feature is particularly significant as it influences the compound's spectroscopic properties and contributes to its overall stability. The presence of multiple aromatic rings and heteroatoms creates numerous potential sites for hydrogen bonding and π-π stacking interactions, which are important factors in determining the compound's solid-state packing and crystalline behavior.

Stereochemical Considerations and Conformational Analysis

The molecular structure of 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone does not contain asymmetric carbon centers, indicating that the compound exists as a single constitutional isomer without optical activity. However, the molecule exhibits conformational flexibility around the amino linkage connecting the furo[2,3-b]quinoline and acetophenone moieties. The rotation around this bond can give rise to different conformational states that may influence the compound's biological activity and intermolecular interactions.

Computational modeling studies have suggested that the compound adopts a relatively planar conformation in its lowest energy state, which facilitates maximum conjugation between the aromatic systems. This planarity is stabilized by intramolecular interactions and contributes to the compound's spectroscopic characteristics. The conformational preferences are also influenced by solvent effects and crystal packing forces, which can lead to slight deviations from perfect planarity in different environments.

CIL-102, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone with molecular formula C19H14N2O2 and molecular weight 302.33, demonstrates potent anti-cancer activity through its primary mechanism of tubulin binding and microtubule disruption [26] [28]. The compound binds to tubulin at a single high-affinity site with a dissociation constant of approximately 0.4 μM, indicating strong binding affinity [2] [3]. Isothermal titration calorimetry studies reveal that the CIL-102-tubulin interaction is highly enthalpy driven, characterized by a large negative heat capacity change of -790 cal mol⁻¹ K⁻¹ with enthalpy-entropy compensation [2] [3].

Competitive inhibition studies using modified Dixon plot analysis demonstrate that CIL-102 competitively inhibits the binding of podophyllotoxin to tubulin, confirming that both compounds target the colchicine-binding site [2] [3]. Computational modeling indicates that CIL-102 binds exclusively to the β-subunit of tubulin, with CIL-102 and colchicine partially sharing their binding sites on the protein [2] [5]. The binding kinetics reveal that CIL-102 associates with tubulin reversibly, with binding rates estimated to be approximately 1000 times faster than those of colchicine [2] [3].

The tubulin binding results in profound disruption of microtubule organization and function [6]. At half-maximal inhibitory concentrations, CIL-102 treatment causes visible depolymerization and disorganization of spindle microtubules [2] [38]. The compound induces monopolar spindle formation and multinucleation in cancer cells, indicating severe impairment of normal mitotic processes [2] [38]. CIL-102 significantly reduces the inter-polar distances of bipolar mitotic cells, demonstrating its ability to impair microtubule-kinetochore attachments essential for proper chromosome segregation [2] [38].

Table 2.1: CIL-102 Tubulin Binding Characteristics

ParameterValueReference
Dissociation Constant (Kd)~0.4 μM [2]
Heat Capacity Change (ΔCp)-790 cal mol⁻¹ K⁻¹ [2]
Binding Stoichiometry1:1 (CIL-102:tubulin) [2]
Binding Siteβ-subunit colchicine site [2]
Binding Rate vs Colchicine~1000x faster [2]

Apoptosis Induction Pathways via Reactive Oxygen Species-Mediated Signaling

CIL-102 triggers apoptosis through multiple pathways involving reactive oxygen species generation and downstream signaling cascades [7] [9] [11]. Treatment with CIL-102 significantly increases intracellular reactive oxygen species production, with studies showing 1.3 to 1.6-fold increases in reactive oxygen species levels in treated cells compared to controls [7] [9]. The compound also elevates intracellular calcium levels, serving as an additional indicator of mitochondria-mediated apoptosis [7] [9].

The extrinsic apoptosis pathway is activated through CIL-102-induced upregulation of Fas-L and subsequent activation of caspase-8 [4] [8]. This leads to the induction of Bid cleavage to its truncated form, tBid, and causes the release of cytochrome c from mitochondria in a time-dependent manner [4] [8]. The intrinsic apoptosis pathway is simultaneously engaged through mitochondrial dysfunction and the release of pro-apoptotic factors [4] [8].

Caspase activation occurs in a coordinated cascade, with CIL-102 treatment resulting in activation of caspase-8, caspase-9, and the downstream effector caspase-3 [4] [8] [11]. The compound also modulates the expression of apoptosis-regulatory proteins, including downregulation of the anti-apoptotic protein Bcl-2 [6] [9]. Nuclear translocation of tumor protein p53 and cyclin-dependent kinase inhibitor 1A occurs in CIL-102-treated cells, particularly in multinucleated cells, suggesting activation of the p53-p21 dependent apoptotic pathway [2] [38].

Table 2.2: CIL-102-Induced Apoptotic Markers

Apoptotic MarkerEffectTime CourseReference
Reactive Oxygen Species1.3-1.6x increase24 hours [7]
Caspase-8 activationIncreasedTime-dependent [4]
Caspase-9 activationIncreasedTime-dependent [4]
Caspase-3 activationIncreasedTime-dependent [4]
Cytochrome c releaseIncreasedTime-dependent [4]
Bcl-2 expressionDecreased24 hours [6]

Cell Cycle Arrest Mechanisms at G2/M Phase Transition

CIL-102 induces robust cell cycle arrest at the G2/M phase transition through multiple molecular mechanisms [4] [7] [8]. Flow cytometric analysis demonstrates that CIL-102 treatment causes significant accumulation of cells in G2/M phase, with percentages increasing to 22% at 6 hours, 35% at 12 hours, and 52% at 24 hours in a time-dependent manner [8]. This cell cycle arrest is accompanied by inactivation of CDK1/cyclin B1 complexes, which are essential for progression through the G2/M checkpoint [7] [9].

The compound upregulates key cell cycle checkpoint proteins, including cyclin-dependent kinase inhibitor 1A (p21) and growth arrest and DNA damage-inducible 45 (GADD45) [4] [8] [13]. These proteins serve as critical mediators of cell cycle arrest by inhibiting cyclin-dependent kinase activity and preventing progression into mitosis [4] [8]. CIL-102 treatment results in decreased association between cdc2 and cyclin B, further confirming the disruption of normal cell cycle progression [4] [8] [13].

The G2/M arrest is mechanistically linked to the microtubule disruption caused by CIL-102 binding to tubulin [6]. The compound induces upregulation of cyclin B1 and increases p34cdc2 kinase activity, while also causing phosphorylation of Bcl-2 and Cdc25C [6]. Survivin expression is increased in response to CIL-102 treatment, representing a cellular response to mitotic stress [6].

Table 2.3: Cell Cycle Arrest Parameters

Cell Cycle ComponentEffect of CIL-102MechanismReference
G2/M Phase Accumulation52% at 24hCheckpoint activation [8]
p21 ExpressionUpregulatedCDK inhibition [4]
GADD45 ExpressionUpregulatedDNA damage response [4]
CDK1/Cyclin B1InactivatedComplex dissociation [7]
Cdc2-Cyclin B AssociationDecreasedCell cycle blockade [4]

Jun N-terminal Kinase/Extracellular Signal-Regulated Kinase/p300 Kinase Modulation Effects

CIL-102 modulates critical signaling pathways through sustained activation of Jun N-terminal kinase (JNK1/2) and differential effects on mitogen-activated protein kinase family members [4] [7] [8]. The compound induces time-dependent phosphorylation of JNK1/2 at Thr183/Tyr185 residues, with sustained activation observed for at least 24 hours following treatment [7] [9]. This JNK activation is essential for CIL-102-mediated cell cycle arrest and apoptosis induction [4] [8].

In contrast to JNK activation, CIL-102 treatment reduces phospho-extracellular signal-regulated kinase levels in certain cell types, indicating selective modulation of mitogen-activated protein kinase signaling pathways [18]. The compound also activates p38 mitogen-activated protein kinase, contributing to the overall stress response and apoptotic signaling [18]. CIL-102-induced p38 mitogen-activated protein kinase and JNK activation leads to protein phosphatase 2A-mediated tristetraprolin downregulation [18].

The p300 histone acetyltransferase pathway is constitutively activated by CIL-102 treatment, along with CREB-binding protein (CBP) signaling [4] [8] [9]. This activation results in increased acetylation of histone H3, indicating enhanced transcriptional activity at specific gene loci [4] [8]. The p70S6K kinase is also activated early following CIL-102 treatment and remains active for extended periods, suggesting involvement of mammalian target of rapamycin signaling pathways [7] [9].

Nuclear factor kappa B p50 subunit expression is upregulated in response to CIL-102 treatment, working in conjunction with p300 and CREB-binding protein to regulate transcriptional responses [4] [8]. Treatment with specific inhibitors of JNK1/2 (SP600125), nuclear factor kappa B (PDTC), or p300/CREB-binding protein (C646) abolishes CIL-102-induced cell cycle G2/M arrest and reverses the decreased association of cdc2 with cyclin B [4] [8].

Table 2.4: Kinase Signaling Modulation by CIL-102

Kinase/PathwayEffectDurationFunctionReference
JNK1/2 (Thr183/Tyr185)Phosphorylated/Activated≥24 hoursApoptosis/Cell cycle arrest [7]
p38 MAPKActivatedSustainedStress response [18]
ERKDecreased phosphorylationVariableCell survival inhibition [18]
p300/CBPActivatedSustainedTranscriptional regulation [4]
p70S6K (Thr389)Phosphorylated/Activated≥24 hoursmTOR signaling [7]
NFκB p50UpregulatedSustainedTranscriptional control [4]

Epigenetic Regulation of Tumor Necrosis Factor Receptor 1/TNF-Related Apoptosis-Inducing Ligand Pathways

CIL-102 demonstrates novel epigenetic regulatory mechanisms through modulation of histone methylation patterns, specifically affecting tumor necrosis factor receptor 1 (TNFR1) and TNF-related apoptosis-inducing ligand (TRAIL) gene expression [7] [9]. The compound induces histone H3 lysine 4 trimethylation (H3K4me3) at the promoter regions of TNFR1 and TRAIL genes, leading to enhanced transcriptional activation of these pro-apoptotic pathways [7] [9].

The epigenetic modifications are mediated through reactive oxygen species-derived signaling and JNK/mammalian target of rapamycin/p300 pathways [7] [9]. CIL-102 treatment results in sustained upregulation of both TNFR1 and TRAIL protein expression, which are key mediators of extrinsic apoptotic signaling [7] [9] [11]. The increased expression of these death receptors enhances the cellular sensitivity to apoptotic stimuli and contributes to the overall anti-cancer efficacy of CIL-102 [7] [9].

Proteomic analysis reveals that CIL-102 regulates the expression of endoplasmic reticulum resident protein 29 (ERP29) and fumarate hydratase (FUMH) through epigenetic mechanisms involving reactive oxygen species production, JNK activity, and p300/CREB-binding protein pathways [11] [12]. The upregulation of ERP29 and FUMH is blocked by inhibition of reactive oxygen species production, JNK activity, and p300/CREB-binding protein signaling, confirming the interconnected nature of these regulatory pathways [11] [12].

The epigenetic effects of CIL-102 are reversible when treated with specific pathway inhibitors, demonstrating the dynamic nature of these modifications [7] [9]. Inhibitors targeting reactive oxygen species production, JNK signaling, and p300/CREB-binding protein function effectively reverse the CIL-102-mediated histone H3 trimethylation and subsequent transcriptional activation [7] [9]. This reversibility suggests that the epigenetic changes are actively maintained through ongoing signaling rather than representing permanent chromatin modifications [7] [9].

Table 2.5: Epigenetic Regulation by CIL-102

Target Gene/ProteinEpigenetic MarkEffectRegulatory PathwayReference
TNFR1H3K4me3Increased trimethylationROS/JNK/mTOR/p300 [7]
TRAILH3K4me3Increased trimethylationROS/JNK/mTOR/p300 [7]
ERP29Transcriptional upregulationIncreased expressionROS/JNK/p300/CBP [11]
FUMHTranscriptional upregulationIncreased expressionROS/JNK/p300/CBP [11]
Histone H3 (general)AcetylationIncreased acetylationp300/CBP activation [4]

The chemical structure of CIL-102, chemically designated as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, represents a unique quinolinyl-ethanone scaffold that has demonstrated exceptional binding affinity to the colchicine binding site of β-tubulin [1] [2]. This core scaffold consists of a furo[2,3-b]quinoline bicyclic system linked through an amino bridge to a para-acetylphenyl moiety, creating a molecular framework with a molecular weight of 302.33 grams per mole and the molecular formula C19H14N2O2 [3] [4].

The structural foundation of CIL-102 derives from dictamine, a natural alkaloid isolated from Camptotheca acuminata, but represents a semisynthetic modification that significantly enhances its antitumor properties [5] [6]. The core quinolinyl-ethanone framework exhibits distinctive binding characteristics compared to other colchicine-site inhibitors, with computational modeling revealing that CIL-102 binds exclusively to the β-subunit of tubulin at a site that partially overlaps with the colchicine binding domain [1] [2].

Research has demonstrated that modifications to the core scaffold significantly impact both binding affinity and selectivity profiles. The quinoline nitrogen atom at position 1 serves as a critical pharmacophore element, while the furo ring fusion at positions 2 and 3 of the quinoline core contributes to the rigid planar geometry essential for optimal tubulin interaction [7]. The ethanone linker connecting the quinoline core to the aniline moiety maintains appropriate spacing for effective binding pocket accommodation, with the carbonyl oxygen participating in key hydrogen bonding interactions within the colchicine binding site [1].

Structural modifications to the core scaffold have focused on three primary regions: the quinoline ring system, the amino linker, and the acetylphenyl terminus. Substitutions at the 7-position of the quinoline ring with methoxy groups have shown promise in maintaining binding affinity while potentially improving selectivity [7]. The amino linker region has proven particularly amenable to modification, with alkylation strategies yielding derivatives with enhanced potency and altered selectivity profiles [8].

Derivative Synthesis for Enhanced Tubulin Affinity

Systematic derivatization of the CIL-102 scaffold has yielded multiple generations of compounds with progressively enhanced tubulin binding affinity and improved therapeutic profiles. The first major breakthrough in derivative synthesis focused on N-alkylation of the amino linker connecting the quinoline core to the acetylphenyl moiety [8].

The most successful derivatives identified include compound 6a, characterized as N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)methylamine, and compound 6b, its N-ethyl counterpart. These modifications resulted in dramatic improvements in activity against PC-3 prostate cancer cells, with compound 6a achieving an IC50 value of 0.22 μM and compound 6b demonstrating an IC50 of 0.20 μM, representing more than ten-fold improvements over the parent CIL-102 compound, which exhibited an IC50 of 2.69 μM against the same cell line [8].

Remarkably, the N-alkylation modifications not only enhanced potency but also reversed the selectivity profile of CIL-102. While the parent compound showed greater activity against A549 lung cancer cells (IC50 = 0.61 μM) and MCF-7 breast cancer cells (IC50 = 0.31 μM) compared to PC-3 prostate cancer cells, the N-alkylated derivatives demonstrated preferential activity against prostate cancer cells while showing reduced activity against lung and breast cancer cell lines [8].

Second-generation derivatives incorporated additional structural modifications, including the introduction of chloro and methoxy substituents. Compound 1, designated as (E)-1-{4-[(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-yl)(methyl)amino]phenyl}ethanone O-(2-aminoethyl) oxime, demonstrated improved selectivity compared to the parent compound, though the enhancement remained marginal [9].

The development of third-generation derivatives, represented by compounds 22 and 23, achieved significant breakthroughs in selectivity enhancement. Computational modeling studies revealed that these derivatives maintain strong binding interactions with the colchicine binding site while demonstrating reduced off-target effects [9]. Docking analysis using the α/β-tubulin dimer structure (PDB ID: 1TUB) indicated binding scores of -7.7 for both compounds 22 and 23 when docked at the Asn197 residue of β-tubulin, compared to -9.0 for the second-generation compound 1 [9].

Structure-Based Optimization for Cancer Selectivity

The pursuit of cancer-selective CIL-102 derivatives has been guided by detailed structure-activity relationship analysis and computational modeling approaches. The challenge of achieving selectivity over non-cancerous cells has been addressed through systematic modifications that exploit differences in tubulin isotype expression and cellular metabolism between cancer and normal cells [9].

Structure-based optimization efforts have focused on identifying molecular features that enhance binding to cancer-associated tubulin isotypes while reducing interaction with tubulin forms predominant in normal tissues. The third-generation derivatives, compounds 22 and 23, demonstrated significant improvements in this regard, showing minimal inhibition of non-cancerous RWPE-1 prostate epithelial cell proliferation (approximately 20% and 30% growth inhibition, respectively) compared to the second-generation compound 1, which caused 55% growth inhibition in the same cell line [9].

The selectivity enhancement achieved in these derivatives results from subtle modifications to the binding interface that preferentially interact with cancer cell tubulin while showing reduced affinity for normal cell tubulin. Computational analysis revealed that the optimized derivatives maintain critical binding contacts at the colchicine site while introducing additional interactions that favor cancer cell tubulin conformations [9].

Mechanistic studies have demonstrated that the selective derivatives maintain their ability to depolymerize microtubules in cancer cells, as evidenced by immunofluorescence microscopy showing dramatic reduction in intact microtubule structures following treatment with compounds 22 and 23 at concentrations of 0.25 μM to 1.0 μM [9]. The molecular basis for this selectivity involves enhanced binding to specific amino acid residues that differ between cancer and normal cell tubulin, particularly at the Cys356 and Asn197 binding sites on β-tubulin [9].

The optimization process has also incorporated considerations of pharmacokinetic properties, with modifications designed to improve oral bioavailability and metabolic stability. Studies with compound 13a, a related oxime derivative, demonstrated excellent water solubility (1049 μg/mL for the hydrochloride salt) and high oral bioavailability (57.1%), suggesting that appropriate structural modifications can achieve both selectivity and favorable drug-like properties [7].

Comparative Binding Analysis with Colchicine-Site Agents

CIL-102 and its derivatives occupy a unique position among colchicine binding site inhibitors, exhibiting distinctive binding characteristics that differentiate them from other agents targeting the same site. Comparative analysis with established colchicine-site agents reveals both similarities and critical differences in binding mode, kinetics, and therapeutic potential [1] [10].

The binding affinity of CIL-102 to tubulin, characterized by a dissociation constant of approximately 0.4 μM, positions it among the more potent colchicine-site inhibitors [1]. This affinity compares favorably with colchicine itself, which exhibits weaker binding, and approaches the potency of more advanced synthetic inhibitors such as ABT-751 and combretastatin A-4 derivatives [10].

Perhaps the most distinctive feature of CIL-102 binding is its remarkably rapid kinetics compared to colchicine. Experimental measurements indicate that CIL-102 binding to tubulin occurs approximately 1000 times faster than colchicine binding [1] [2]. This kinetic advantage translates to more rapid onset of microtubule depolymerization and cellular effects, potentially offering therapeutic benefits in terms of reduced exposure times required for efficacy.

Isothermal titration calorimetry studies have revealed that CIL-102-tubulin interaction is highly enthalpy-driven, with a large negative heat capacity change (ΔCp = -790 cal mol⁻¹ K⁻¹) and enthalpy-entropy compensation [1]. This thermodynamic profile differs from many other colchicine-site agents and suggests a unique binding mode involving extensive van der Waals contacts and conformational changes upon binding.

Competitive binding studies using modified Dixon plot analysis confirmed that CIL-102 competitively inhibits the binding of podophyllotoxin, another well-characterized colchicine-binding site agent [1]. However, computational modeling indicates that while CIL-102 and colchicine partially share their binding sites on tubulin, CIL-102 binds exclusively to the β-subunit and adopts a binding pose that differs significantly from the classical colchicine binding mode [1].

Structural analysis comparing CIL-102 with other colchicine-site inhibitors reveals that it shares certain pharmacophore elements while exhibiting unique features. Like other effective colchicine-site agents, CIL-102 contains hydrogen bond acceptor groups (quinoline nitrogen and carbonyl oxygen), hydrophobic regions (quinoline and phenyl rings), and a planar aromatic system [11]. However, the furo[2,3-b]quinoline bicyclic system represents a novel structural framework not present in traditional colchicine-site inhibitors.

The advantages of CIL-102 compared to colchicine include reduced toxicity potential, faster binding kinetics, and greater structural flexibility for optimization. Unlike colchicine, which has shown significant toxicity in clinical applications, CIL-102 derivatives have demonstrated improved selectivity for cancer cells over normal cells [9]. The rapid binding kinetics of CIL-102 may allow for shorter treatment durations while maintaining efficacy, potentially reducing the risk of dose-limiting toxicities associated with prolonged microtubule disruption.

When compared to newer synthetic colchicine-site inhibitors such as ABT-751 and T138067, CIL-102 demonstrates comparable binding affinity but offers advantages in terms of structural simplicity and synthetic accessibility [10]. While ABT-751 binds more deeply in the β-tubulin pocket and T138067 exhibits dual binding modes including covalent attachment, CIL-102 achieves potent binding through reversible non-covalent interactions, which may reduce the risk of irreversible off-target effects [10].

XLogP3

3.9

Wikipedia

CIL-102

Dates

Last modified: 08-15-2023

Explore Compound Types